2-(3-Carboxy-4-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid
Overview
Description
The compound “2-[3-carboxy-4-(1-piperidinyl)phenyl]-1,3-dioxo-5-isoindolinecarboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound in the literature .
Synthesis Analysis
The synthesis of similar compounds often involves reactions like hydrolysis, hydroxylation (and further oxidation steps), N - and O -dealkylation and O -methylation . Protodeboronation of alkyl boronic esters has been reported, which could potentially be relevant to the synthesis of this compound .Chemical Reactions Analysis
The compound, due to the presence of reactive groups like carboxylic acids and a piperidine ring, is likely to participate in a variety of chemical reactions. For instance, carboxylic acids can undergo reactions such as esterification, amide formation, and reduction . The piperidine ring, being a secondary amine, can also participate in reactions such as alkylation and acylation .Mechanism of Action
Without specific context, it’s challenging to determine the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s used in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .
Future Directions
The future research directions for this compound could be vast and would depend on its intended application. If it shows promising biological activity, it could be further investigated as a potential therapeutic agent. If it’s a useful intermediate in synthetic chemistry, new synthetic routes involving this compound could be explored .
Properties
IUPAC Name |
2-(3-carboxy-4-piperidin-1-ylphenyl)-1,3-dioxoisoindole-5-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O6/c24-18-14-6-4-12(20(26)27)10-15(14)19(25)23(18)13-5-7-17(16(11-13)21(28)29)22-8-2-1-3-9-22/h4-7,10-11H,1-3,8-9H2,(H,26,27)(H,28,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGPSPRFFXUCAMR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C=C(C=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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